Propiolic acid anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

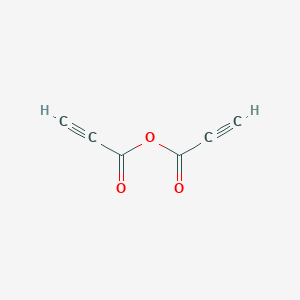

Molecular Formula |

C6H2O3 |

|---|---|

Molecular Weight |

122.08 g/mol |

IUPAC Name |

prop-2-ynoyl prop-2-ynoate |

InChI |

InChI=1S/C6H2O3/c1-3-5(7)9-6(8)4-2/h1-2H |

InChI Key |

JOCOFYRALUROTH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)OC(=O)C#C |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for Propiolic Acid Anhydride and Its Derivatives

Dehydration and Condensation Pathways

The formation of acid anhydrides from carboxylic acids is fundamentally a dehydration process. This can be achieved through direct methods or, more commonly, with the aid of coupling agents that facilitate the removal of water.

Direct Dehydration of Propiolic Acid Derivatives

The direct dehydration of propiolic acid or its derivatives to form the corresponding anhydride (B1165640) is a classical approach. For instance, propionic anhydride can be synthesized by the thermal dehydration of propionic acid, where water is removed by distillation. wikipedia.org Another method involves the use of a strong dehydrating agent like phosphorus pentoxide (P2O5) to facilitate the removal of a water molecule from two molecules of propionic acid. doubtnut.com Similarly, ketene (B1206846) has been employed to dehydrate propionic acid, yielding propionic anhydride and acetic acid. wikipedia.orgwikidoc.orgbrainly.in

Coupling Agent Mediated Syntheses (e.g., DCC, CDMT/NMM)

Coupling agents are widely used to promote the formation of anhydrides from carboxylic acids under milder conditions. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common reagent for this purpose. peptide.comuni-kiel.de The reaction proceeds through an O-acylurea intermediate, which can then react with another molecule of the carboxylic acid to form the anhydride. luxembourg-bio.com

Other effective coupling systems include 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM). This combination has been successfully used for the synthesis of naphtho[2,3-c]furan-1,3-dione (B147156) derivatives from arylpropiolic acids at room temperature. tandfonline.comresearchgate.net Spectroscopic analysis suggests that the formation of the arylpropiolate is the rate-determining step in this process. tandfonline.comresearchgate.net Propylphosphonic acid anhydride (T3P®) is another powerful reagent that activates 3-arylpropiolic acids to form anhydrides, which can then undergo further reactions in one-pot syntheses. nih.gov

Formation of Substituted Propiolic Acid Anhydrides (e.g., Arylpropiolic Acid Anhydrides)

The synthesis of substituted propiolic acid anhydrides, such as arylpropiolic acid anhydrides, often utilizes coupling agents. As mentioned, the CDMT/NMM system is effective for the cyclization of arylpropiolic acids to form cyclic anhydrides. tandfonline.comresearchgate.net Similarly, T3P® facilitates the formation of anhydrides from 3-arylpropiolic acids, which serve as reactive intermediates for the synthesis of more complex molecules like 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones. nih.gov The synthesis of α-arylpropionic acids, such as naproxen, can involve intermediates derived from disubstituted propionic acids. google.com

Anhydride Formation via Reactions with Sulfur Trioxide (Carboxylic Sulfuric Anhydrides)

A distinct class of anhydrides, known as carboxylic sulfuric anhydrides (RCOOSO2OH), are formed from the reaction of carboxylic acids with sulfur trioxide (SO3). acs.orgumn.eduacs.orgnih.gov This reaction has been studied for a variety of carboxylic acids, including propiolic acid. acs.orgacs.orgnih.gov The formation of these mixed anhydrides is of interest due to the atmospheric relevance of both carboxylic acids and sulfur trioxide. umn.edu The reaction is notably fast, occurring readily under supersonic jet conditions, which suggests very low activation barriers. umn.eduumn.edu

Mechanistic Investigations of Anhydride Formation Reactions

The mechanisms of anhydride formation have been the subject of detailed investigation. For coupling reactions mediated by DCC, the process involves the initial formation of an O-acylurea intermediate. luxembourg-bio.com In the case of the CDMT/NMM mediated cyclization of arylpropiolic acids, spectroscopic data points to the formation of an arylpropiolate as the rate-limiting step. tandfonline.comresearchgate.net

For the reaction between carboxylic acids and sulfur trioxide, computational studies have been employed to elucidate the reaction pathway. acs.orgacs.orgnih.gov These studies have calculated the minimum-energy structures of the precursor complex (e.g., HCCCOOH–SO3) and the resulting carboxylic sulfuric anhydride (e.g., HCCCOOSO2OH). acs.orgacs.orgnih.gov Theoretical calculations, such as CCSD(T)/CBS(D-T)//M06-2X/6-311++G(3df,3pd), indicate that the energy barrier to anhydride formation is effectively zero after zero-point energy corrections. acs.orgnih.gov This is consistent with the rapid formation of these anhydrides observed experimentally in supersonic jets. acs.orgnih.govumn.edu The proposed mechanism involves a cycloaddition reaction between the carboxylic acid and sulfur trioxide. acs.org

Mechanistic studies on the chlorination of propanoic acid to α-chloropropanoic acid have shown that propanoic anhydride acts as a catalyst, proceeding through an ionic mechanism. scilit.com Furthermore, investigations into the esterification of starch using propionic anhydride in the presence of imidazole (B134444) have revealed that the anhydride reacts with imidazole to form a reactive imidazolide (B1226674) intermediate. researchgate.net

The table below summarizes the synthetic methodologies for propiolic acid anhydride and its derivatives.

| Methodology | Reagents/Conditions | Product Type | Key Findings |

| Direct Dehydration | Thermal, P2O5, Ketene | Simple Anhydrides | Effective for simple aliphatic carboxylic acids. wikipedia.orgdoubtnut.comwikidoc.orgbrainly.in |

| Coupling Agent Mediated | DCC; CDMT/NMM; T3P® | Symmetrical & Mixed Anhydrides | Mild conditions, high yields, suitable for substituted acids. peptide.comuni-kiel.detandfonline.comresearchgate.netnih.gov |

| Reaction with SO3 | Carboxylic Acid + SO3 | Carboxylic Sulfuric Anhydrides | Rapid formation, near-zero activation barrier. acs.orgumn.eduacs.orgnih.govumn.edu |

Reactivity and Transformational Chemistry of Propiolic Acid Anhydride

Cycloaddition Reactions

Propiolic acid anhydride (B1165640) and its derivatives are notable for their participation in various cycloaddition reactions, serving as precursors to highly reactive intermediates like benzynes. These reactions are fundamental in the de novo synthesis of complex aromatic structures.

The hexadehydro-Diels-Alder (HDDA) reaction is a cycloisomerization process where a substrate containing a linked diyne and a diynophile (a third alkyne) undergoes a formal [4+2] cycloaddition to generate a benzyne (B1209423) intermediate. rsc.orgresearchgate.netresearchgate.net This reaction typically requires significant thermal input, often needing temperatures above 100 °C for extended periods to achieve full conversion. researchgate.netrsc.org However, the use of an anhydride linker dramatically alters these reaction conditions.

Recent studies have demonstrated that linking diynoic acids via a three-atom anhydride bridge (O=C-O-C=O) results in a massive acceleration of the HDDA cyclization rate. rsc.orgrsc.org This strategy allows for the in situ formation of the HDDA precursor from shelf-stable diynoic acids, which then cyclizes to a benzyne intermediate within minutes at or even below room temperature (≤25 °C). rsc.orgrsc.org

The rate enhancement is exceptionally large, with the anhydride-tethered substrate reacting over 10 million times faster than an analogous multi-yne linked by a CH₂OCH₂ ether tether. rsc.orgrsc.org This acceleration is attributed to the planarization afforded by the anhydride linker. rsc.org The operational simplicity of this method, often using a dehydrating agent like methanesulfonyl chloride at room temperature, expands the scope and accessibility of HDDA-benzyne chemistry. rsc.org

| Linker Type | Typical Reaction Temperature | Typical Reaction Time | Relative Rate Enhancement |

|---|---|---|---|

| CH₂OCH₂ Ether | >100 °C | 16–48 hours | 1x |

| Anhydride (O=C-O-C=O) | ≤25 °C | Minutes | >107x |

The anhydride-accelerated HDDA process is compatible with a wide range of chemical functionalities. rsc.org The diynoic acid substrates can bear various substituents on the alkyne terminus without impeding the reaction. rsc.org This tolerance includes electron-rich and electron-poor aryl groups, heteroaryl moieties, and both alkyl and silyl (B83357) groups. rsc.org

A significant finding is the successful HDDA cyclization of a triyne derived from propiolic acid itself, which features a terminal, unsubstituted alkyne. rsc.org This represents the first instance of a triyne with a terminal alkyne undergoing an HDDA reaction at room temperature. rsc.org Furthermore, the rate of cycloisomerization is enhanced in tetraynes compared to analogous triyne substrates. rsc.orgresearchgate.net This is attributed to the additional radical stabilizing energy provided by the remote alkyne, which lowers the activation barrier for the rate-limiting benzyne formation step. rsc.org In cases where both HDDA and tetradehydro-Diels-Alder (TDDA) pathways are possible, bulky substituents can influence the reaction's course. For example, the presence of non-hydrogen substituents on the C2 and C6 positions of a mesityl group significantly slows the competing TDDA mode of cyclization, favoring the HDDA pathway. rsc.org

| Substituent Type on Diynoic Acid | HDDA Cyclization Outcome |

|---|---|

| Electron-rich and -poor aryl | Successful benzyne formation and trapping rsc.org |

| Heteroaryl | Successful benzyne formation and trapping rsc.org |

| Alkyl | Successful benzyne formation and trapping rsc.org |

| Silyl | Successful benzyne formation and trapping rsc.org |

| Terminal H (from propiolic acid) | Successful at room temperature rsc.org |

The tetradehydro-Diels-Alder (TDDA) reaction is another variant of dehydro-Diels-Alder chemistry. researchgate.net Historically, the first report of any Diels-Alder-like process was the TDDA reaction of phenylpropiolic acid in 1895. rsc.org

The classic example of a TDDA reaction involves the condensation of two equivalents of phenylpropiolic acid in refluxing acetic anhydride to produce a naphthalene-anhydride derivative. rsc.org Later experiments confirmed that this transformation proceeds through the crucial intermediacy of phenylpropiolic acid anhydride. rsc.org The reaction of phenylpropiolic acid with dicyclohexylcarbodiimide (B1669883) (DCC) to form the anhydride was shown to produce the TDDA adduct even at 0 °C. rsc.orgresearchgate.net It is now understood that TDDA reactions of substrates with tethered conjugated enyne-to-alkyne systems, like that in phenylthis compound, proceed via a 1,2,4-cyclohexatriene (B14280417) intermediate, which subsequently undergoes a 1,5 H-atom migration to yield the final aromatic product. rsc.org

The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org This class of reactions is central to the concept of "click chemistry" due to its high efficiency and selectivity. The dipolarophile is typically an electron-deficient π-system, such as an alkene or an alkyne. wikipedia.org While the electron-withdrawing nature of the anhydride functionality in this compound would make its alkyne moieties suitable candidates for acting as dipolarophiles, specific examples of its participation in uncatalyzed 1,3-dipolar cycloadditions are not detailed in the surveyed literature.

Tetradehydro-Diels-Alder (TDDA) Reactions

Acylation Reactions

As a carboxylic acid anhydride, this compound is an effective acylating agent, participating in nucleophilic acyl substitution reactions to introduce the propioloyl group into various substrates. libretexts.orgmanavchem.com

This compound serves as a potent acyl transfer agent, reacting with a range of nucleophiles. libretexts.org Similar to other acid anhydrides, it readily reacts with alcohols and phenols to form esters, and with ammonia, primary, and secondary amines to yield amides. libretexts.orglibretexts.org In these reactions, one propioloyl unit is transferred to the nucleophile, while the other departs as a propiolate anion, which is subsequently protonated to form propiolic acid. youtube.com

The general mechanism for these acyl transfer reactions involves the nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride. This is followed by the formation of a tetrahedral intermediate, which then collapses, expelling a carboxylate leaving group to yield the acylated product. youtube.com The reactivity of anhydrides is generally greater than that of esters but less than that of acyl chlorides. libretexts.org

Selective acylation is a crucial strategy in the synthesis of complex molecules containing multiple reactive sites. While acid anhydrides are widely used for this purpose, specific documented examples detailing the use of this compound derivatives for the selective acylation of polyfunctional molecules are not extensively covered in peer-reviewed literature. However, the principles of selective acylation can be applied. For instance, in the acylation of substrates with multiple hydroxyl groups, such as steroids or carbohydrates, the reactivity of these groups can differ based on steric hindrance and electronic effects. nih.gov It has been observed in reactions with other anhydrides that the order of reactivity for secondary hydroxyl groups on a steroid skeleton can be differentiated, for example, C3 > C12 > C7. nih.gov Such selectivity allows for the controlled introduction of the propioloyl group at a specific position, which can then serve as a handle for further transformations involving its alkyne functionality.

Decarboxylative Processes

Decarboxylative reactions of propiolic acids and their derivatives represent a powerful method for forming new chemical bonds, using carbon dioxide as a benign byproduct. nih.gov These transformations often proceed under transition-metal catalysis or mediation by other reagents.

A novel method for the decarboxylative oxyacyloxylation of propiolic acids has been developed to efficiently produce alkynyl-containing α-acyloxy ketones. acs.orgnih.gov This reaction typically involves treating a propiolic acid with an oxidizing agent like (diacetoxyiodo)benzene, often in the presence of a copper catalyst. acs.orgrsc.org The process demonstrates significant functional group tolerance and is applicable to a range of arylpropiolic acids. acs.orgnih.gov

A plausible mechanism suggests the initial reaction of the propiolic acid with PhI(OAc)₂ to generate an alkynyliodonium salt intermediate. acs.org Subsequent steps involving water addition, elimination, and tautomerism lead to an iodonium (B1229267) ylide, which is further converted and ultimately substituted by another molecule of propiolic acid to yield the final α-acyloxy ketone product. acs.org The copper salt is believed to act as a Lewis acid, activating the alkyne for nucleophilic attack. acs.org The yields of this transformation are influenced by the electronic and steric properties of the substituents on the propiolic acid. acs.org

| Substrate | Product Yield |

| 4-Methylphenylpropiolic acid | 82% |

| 4-Methoxyphenylpropiolic acid | 78% |

| 4-Fluorophenylpropiolic acid | 70% |

| 2-Chlorophenylpropiolic acid | 65% |

| 2-Naphthylpropiolic acid | 20% |

| 2-Thienylpropiolic acid | 48% |

| (E)-3-Phenylpropiolic acid (Alkenyl) | 30% |

This table presents selected research findings on the yield of α-acyloxy ketones from various substituted propiolic acids. acs.org

Transition-metal-catalyzed decarboxylative coupling of propiolic acid derivatives is a versatile strategy for synthesizing aryl alkynes and other functionalized molecules. These reactions avoid the need for pre-synthesized terminal alkynes, as the propiolic acid serves as a direct source of the alkynyl group.

One notable example is the palladium-catalyzed decarboxylative coupling between propiolic acid derivatives and arylsulfonyl hydrazides. korea.ac.kr This reaction, conducted with a palladium catalyst and a copper co-catalyst, produces aryl alkynes in moderate to good yields and shows tolerance for a variety of functional groups, including esters, ketones, and halides. korea.ac.kr

Another significant transformation is the copper-catalyzed aerobic oxidative amidation of propiolic acids. nih.gov This process couples propiolic acids with amines via decarboxylation, using air as the oxidant and producing only carbon dioxide as a byproduct. nih.gov Such methods are considered green and efficient for the synthesis of ynamides.

Furthermore, multicomponent reactions involving the decarboxylative coupling of propiolic acids have been developed. For instance, reactions with salicylaldehydes in the presence of a ruthenium catalyst can selectively yield homoisoflavonoids or flavones depending on the solvent used.

Reactions Involving Alkyne Functionality

The carbon-carbon triple bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the anhydride group. This electronic feature makes the alkyne moiety highly susceptible to a range of reactions, particularly nucleophilic additions and cycloadditions. acs.org

The activated alkyne can act as a potent Michael acceptor in conjugate addition reactions with various nucleophiles. acs.org Thiols and amines, for example, can add across the triple bond to form α,β-unsaturated thioesters and amides, respectively. These "thiol-yne" and "amino-yne" reactions are highly efficient and have found broad applications in bioconjugation and materials science. acs.org

The alkyne functionality also participates in cycloaddition reactions. A classic example is the tetradehydro-Diels–Alder (TDDA) reaction, where phenylpropiolic acid, in the presence of acetic anhydride, undergoes a condensation and subsequent cycloaddition to produce naphthalene (B1677914) derivatives. rsc.org More advanced hexadehydro-Diels–Alder (HDDA) reactions involving triyne anhydrides can proceed even at room temperature to generate reactive benzyne intermediates. rsc.org

Additionally, the terminal alkyne (in the parent propiolic acid structure) has an acidic proton that can be removed by a strong base. While not a direct reaction of the anhydride, this property is fundamental to the chemistry of the propioloyl group and enables C-C bond formation via reactions of the resulting acetylide. masterorganicchemistry.com

Electrophilic Alkyne Reactivity

The reactivity of this compound is characterized by two primary electrophilic sites: the carbonyl carbons and the alkyne unit. While the anhydride functionality readily undergoes nucleophilic acyl substitution, the alkyne itself exhibits significant electrophilic character. youtube.comlibretexts.org This is due to the conjugation of the carbon-carbon triple bond with the potent electron-withdrawing anhydride groups. This electronic arrangement polarizes the alkyne, rendering the β-carbon susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition. nih.govlibretexts.org

In these reactions, a nucleophile attacks the β-carbon of the alkyne, leading to an enolate intermediate which is subsequently protonated to yield a substituted α,β-unsaturated carbonyl compound. libretexts.org This type of 1,4-addition is a common reaction pathway for alkynes that are in conjugation with carbonyl moieties such as esters (propiolates), amides (propiolamides), and by extension, anhydrides. nih.gov A diverse range of nucleophiles can participate in these conjugate additions, including thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction). nih.gov The high reactivity of the anhydride's carbonyl groups and the electrophilicity of the alkyne make this compound a versatile building block in organic synthesis. youtube.com

| Reaction Type | Nucleophile | General Product | Significance |

|---|---|---|---|

| Thiol-yne Addition | Thiols (R-SH) | α,β-unsaturated thioether | Highly efficient, often proceeds readily at ambient temperature. nih.gov |

| Amino-yne Addition | Amines (R-NH2) | Enamine or β-amino carbonyl | Can compete with condensation at the carbonyl group. nih.gov |

| Hydroxyl-yne Addition | Alcohols (R-OH) | α,β-unsaturated ether | Common reaction for activated alkynes. nih.gov |

Transformations with Alkenes and Terminal Alkynes

This compound's electron-deficient alkyne enables it to participate in various cycloaddition reactions with unsaturated systems like alkenes and other alkynes. fiveable.me These reactions are powerful tools for constructing cyclic and polycyclic frameworks.

Reactions with Alkenes: As a potent dienophile, this compound is expected to undergo [4+2] cycloaddition reactions, known as the Diels-Alder reaction, with conjugated dienes to form substituted cyclohexene (B86901) derivatives. fiveable.mecerritos.edu The high reactivity is conferred by the electron-withdrawing nature of the anhydride group. mnstate.edu Furthermore, photochemical [2+2] cycloadditions are also a plausible transformation. For instance, the related compound maleic anhydride undergoes photosensitized [2+2] cycloaddition with alkenes like allyl alcohol and alkynes like propargyl alcohol, suggesting a similar reactivity pattern for this compound. rsc.org

Reactions with Terminal Alkynes: A significant transformation involving this compound is the tetradehydro-Diels–Alder (TDDA) reaction. rsc.org This process often involves the in situ formation of an anhydride from two molecules of an arylpropiolic acid, which then undergoes a cycloaddition. acs.org In this domino reaction, one molecule's alkyne acts as the dienophile, while the other molecule provides a di-yne component to act as the diene. rsc.org Research has shown that when diynoic acids are dimerized to form an anhydride, the resulting substrate undergoes a hexadehydro-Diels–Alder (HDDA) cyclization with a dramatically accelerated rate, often within minutes at or below room temperature. rsc.org This rate enhancement is attributed to the planarization afforded by the three-atom anhydride linker. rsc.org This methodology has been successfully applied to triynes containing a terminal alkyne, which undergo HDDA cyclization at room temperature when tethered by an anhydride linkage. rsc.org

Functional Group Tolerance in Alkyne-Based Reactions

The utility of a chemical transformation is often defined by its compatibility with various functional groups. Reactions involving propiolic acid and its derivatives have been shown to possess a high degree of functional group tolerance.

The dehydro Diels-Alder reaction, which proceeds via an anhydride intermediate, is particularly noteworthy for its broad scope. acs.org Studies on the dimerization of phenylpropiolic acid have demonstrated that the reaction proceeds efficiently, undisturbed by a wide array of functional groups present on the aromatic rings. acs.org This tolerance has been valuable in the synthesis of complex molecules like lignan (B3055560) derivatives. acs.org

Rearrangement Reactions and Domino Processes

This compound is a key participant in domino processes, where multiple bond-forming events occur sequentially in a single synthetic operation. researchgate.net The most prominent example is the tetradehydro-Diels–Alder (TDDA) reaction, which exemplifies a powerful domino strategy for the synthesis of complex aromatic systems. rsc.orgacs.org

The process is initiated by the condensation of two molecules of a propiolic acid derivative, such as phenylpropiolic acid, in the presence of a dehydrating agent like acetic anhydride, to form the corresponding anhydride in situ. rsc.orgacs.org This anhydride intermediate does not need to be isolated. It rapidly undergoes an intramolecular [4+2] cycloaddition, where the alkyne of one propiolic acid unit reacts with the di-yne system of the second unit. rsc.org This cycloaddition generates a highly reactive ortho-benzyne intermediate, which is then trapped to yield a stable polycyclic aromatic product, such as a 1-phenylnaphthalene-2,3-dicarboxylic acid anhydride. rsc.orgacs.org

This sequence of anhydride formation followed by a cycloaddition cascade represents an efficient and operationally simple protocol. rsc.org The use of the anhydride as a linker has been shown to cause a massive rate acceleration (over 107 times faster than analogous ether linkers), allowing the cycloisomerization to occur at room temperature or below. rsc.org This highlights how the intrinsic reactivity of the anhydride group can be harnessed to facilitate complex domino transformations.

| Step | Description | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Dimerization/Dehydration of two propiolic acid molecules. | This compound | rsc.orgacs.org |

| 2 | Intramolecular [4+2] Cycloaddition (TDDA reaction). | ortho-Benzyne derivative | rsc.org |

| 3 | Trapping/Aromatization. | Naphthalene-anhydride derivative | rsc.orgacs.org |

Catalysis in Propiolic Acid Anhydride Chemistry

Organocatalysis in Anhydride (B1165640) Transformations

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of anhydride chemistry, nucleophilic catalysts are particularly prominent. For instance, 4-(Dimethylamino)pyridine (DMAP) is known to accelerate the formation of anhydrides by activating the carboxyl group. While broadly applicable, the principles of organocatalysis are relevant to transformations involving propiolic acid anhydride.

Research into organocatalysis for anhydride reactions has explored various catalyst structures. Studies have evaluated catalysts with nucleophilic cores like N-alkylimidazole or 4-aminopyridine (B3432731) for their efficacy in acylation reactions. mdpi.com The findings indicate that the catalyst's nature significantly influences its activity, with certain aminopyridine-based catalysts showing much higher activity than imidazole-type analogues in related transformations. mdpi.com The design of these catalysts often involves modifying the structure to enhance performance and allow for recovery and reuse, aligning with the principles of green chemistry. mdpi.com

Table 1: Examples of Organocatalysts in Anhydride Chemistry This table is generated based on principles of organocatalysis applicable to anhydride transformations.

| Catalyst Type | Example | Role in Anhydride Chemistry |

|---|---|---|

| 4-Aminopyridine Derivative | 4-(Dimethylamino)pyridine (DMAP) | Accelerates anhydride formation and acyl transfer reactions. |

| N-Alkylimidazole | - | Serves as a nucleophilic core in catalysts for acylation. mdpi.com |

Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, are pivotal in catalyzing a diverse array of reactions involving this compound and its parent acid, propiolic acid. These metals enable unique bond formations and functionalizations that are otherwise difficult to achieve.

Palladium catalysts are renowned for their ability to mediate cross-coupling reactions, and their application extends to the chemistry of propiolic acid derivatives. A key transformation is the decarboxylative coupling reaction, where propiolic acid derivatives react with partners like arylsulfonyl hydrazides. korea.ac.kr These reactions, typically employing a palladium catalyst such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with a suitable phosphine (B1218219) ligand like 1,4-Bis(diphenylphosphino)butane (dppb), can proceed in good yields and tolerate a variety of functional groups. korea.ac.kr

The mechanism of palladium-catalyzed cross-coupling of carboxylic anhydrides often involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netslideshare.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanism, suggesting that the catalytic activity can be enhanced by using anionic palladium complexes which have a stronger ability to coordinate to the carbon electrophile. researchgate.net The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the catalytic cycle. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Reactions of Propiolic Acid Derivatives This table includes data on reactions of propiolic acid derivatives, which inform the potential transformations of the anhydride.

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Propiolic acid derivative, Arylsulfonyl hydrazide | Pd(TFA)₂, dppp, Cu(OAc)₂ | Coupled alkyne | Moderate to Good | korea.ac.kr |

Copper catalysts are instrumental in mediating decarboxylative cross-coupling reactions of propiolic acids, providing a direct route to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net A significant application is the synthesis of unsymmetrical 1,3-conjugated diynes through the coupling of propiolic acids with terminal alkynes. researchgate.net These reactions often use a copper salt as the catalyst and air as a benign oxidant, producing only carbon dioxide as a byproduct. researchgate.net This methodology offers a novel approach for sp-sp bond formation under mild conditions. researchgate.net

Beyond C-C bond formation, copper catalysis facilitates oxidative amidation of propiolic acids via decarboxylation, again using air as the oxidant. nih.gov This method is efficient and easy to handle. nih.gov The versatility of copper-mediated reactions is further demonstrated in decarboxylative couplings that incorporate other elements, such as selenium, in reactions involving indoles and propiolic acids. researchgate.net The general mechanism is believed to involve the in-situ generation of an alkynylcopper species which then engages in the subsequent coupling step. researchgate.net

Table 3: Examples of Copper-Mediated Decarboxylative Couplings of Propiolic Acids

| Coupling Partner | Catalyst | Oxidant | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Copper salt | Air | Unsymmetric 1,3-diyne | sp-sp bond formation | researchgate.net |

| Amine | Copper salt | Air | Ynamide | Oxidative amidation | nih.gov |

Metal-Free Catalysis in Alkyne-Activated Click Chemistry

The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. However, the presence of residual copper can be problematic for certain applications, leading to the development of metal-free alternatives. k-online.comrsc.org

Propiolic acid and its derivatives, including the anhydride, are ideal substrates for metal-free, strain-promoted or alkyne-activated azide-alkyne cycloaddition (SPAAC). The electron-withdrawing nature of the anhydride or ester functionality activates the alkyne, making it sufficiently electrophilic to react with azides without the need for a metal catalyst. acs.orgrsc.org This reaction proceeds as a 1,3-dipolar cycloaddition to form triazoles. rsc.org

This metal-free approach has been successfully applied to polymerization, where diazides react with dipropiolates (esters derived from propiolic acid) under simple heating to produce functional poly(aroxycarbonyltriazole)s (PACTs) with high molecular weights and in excellent yields. rsc.org These polymerizations can be performed in an open atmosphere, highlighting their robustness. rsc.org

Catalyst Design and Optimization for this compound Reactions

The rational design and optimization of catalysts are crucial for achieving high efficiency, selectivity, and sustainability in reactions involving this compound.

For Metal-Catalyzed Systems:

Palladium Catalysis: Optimization focuses on the ligand and the palladium precursor. Phosphine ligands (e.g., dppb, XPhos) are modulated to control the steric and electronic environment of the metal center, thereby influencing reactivity and selectivity. korea.ac.krresearchgate.net The choice of solvent and base is also critical for stabilizing catalytic intermediates and facilitating key steps like transmetalation. organic-chemistry.org

Copper Catalysis: Catalyst design often involves selecting the appropriate copper salt (e.g., CuI, Cu(OAc)₂) and, where necessary, a ligand. researchgate.net A key optimization in many copper-mediated decarboxylative couplings is the use of air as a green and inexpensive oxidant, avoiding the need for stoichiometric chemical oxidants. researchgate.netnih.gov

For Organocatalytic Systems:

The design focuses on the structure of the small organic molecule. For nucleophilic catalysts like DMAP analogues, modifications to the structure can enhance catalytic activity and enable catalyst recovery. mdpi.com Optimization involves fine-tuning the electronic and steric properties to maximize interaction with the anhydride substrate.

General Optimization Strategies:

Reaction Conditions: Temperature control is essential to minimize side reactions such as the hydrolysis of the anhydride to propiolic acid or its oligomerization.

Stoichiometry: Precise control over the ratio of reactants is necessary to prevent unwanted side reactions and ensure complete conversion of the limiting reagent. The exclusion of water from the reaction medium is often critical to maintain the integrity of the anhydride.

Through careful catalyst selection and optimization of reaction parameters, the synthetic utility of this compound can be fully realized, enabling the construction of complex molecular architectures.

Computational and Theoretical Investigations of Propiolic Acid Anhydride

Electronic Structure and Bonding Analysis

The reactivity of propiolic acid anhydride (B1165640) is fundamentally governed by its electronic structure. The presence of two electron-withdrawing acyl groups flanking a central oxygen atom, combined with two carbon-carbon triple bonds, creates a unique electronic environment. Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for mapping this environment.

The anhydride functionality significantly influences the propioloyl units. The electron-deficient nature of the alkyne bonds is enhanced by the strong electron-withdrawing character of the anhydride group, making propiolic acid anhydride a potent dienophile in [4+2] cycloaddition reactions. This reactivity is rationalized by Frontier Molecular Orbital (FMO) theory, where the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the course of pericyclic reactions. nih.gov For a dienophile like this compound, a low-lying LUMO is characteristic, facilitating interaction with the HOMO of a diene. nih.gov

While detailed computational analyses specifically for this compound are not extensively documented in dedicated studies, insights can be drawn from related systems. For instance, computational studies on the formation of propiolic sulfuric anhydride (HCCCOOSO2OH) from propiolic acid and sulfur trioxide have been performed. acs.org These calculations, using methods like M06-2X/6-311++G(3df,3pd) and CCSD(T), provide optimized geometries, dipole moments, and vibrational frequencies for the molecule and its precursor complex. acs.org Such studies reveal the precise spatial arrangement and electronic distribution, which are foundational for understanding bonding. acs.org

Table 1: Representative Calculated Parameters for this compound Derivatives (Note: This data is illustrative of typical DFT calculation results for related compounds, as specific comprehensive data for this compound is not readily available in the literature.)

| Parameter | Species | Calculated Value | Computational Method |

| Dipole Moment (μa) | Propiolic Sulfuric Anhydride | 4.16 D | M06-2X/6-311++G(3df,3pd) |

| Dipole Moment (μb) | Propiolic Sulfuric Anhydride | 0.52 D | M06-2X/6-311++G(3df,3pd) |

| Dipole Moment (μc) | Propiolic Sulfuric Anhydride | 0.93 D | M06-2X/6-311++G(3df,3pd) |

Data sourced from computational studies on propiolic sulfuric anhydride. acs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to trace the energetic landscape of a chemical reaction, identifying transition states and intermediates that define the reaction mechanism. For this compound and its derivatives, these methods have been particularly insightful in the context of cycloaddition reactions, such as the Hexadehydro-Diels–Alder (HDDA) reaction. rsc.org

A key application of computational chemistry is the characterization of transition state (TS) structures and the calculation of their associated energy barriers (activation energies). bath.ac.uk This information is critical for determining reaction rates and understanding mechanistic pathways.

In the context of the HDDA reaction, which involves the cycloisomerization of a triyne to form a benzyne (B1209423) intermediate, the nature of the linker connecting the reactive alkyne components is crucial. rsc.orgumn.edu DFT computations have been used to explain the massive rate acceleration (over 10⁷ times faster) observed when an anhydride linker, derivable from diynoic acids like propiolic acid, is used compared to a standard ether linker. rsc.org Theoretical analysis indicates that the HDDA reaction proceeds in a highly asynchronous manner, where the rate-determining step is the formation of the first carbon-carbon bond. nih.govresearchgate.net

Computational modeling of the HDDA reaction is complex due to the significant diradical character that develops along the reaction coordinate. nih.govresearchgate.net This complexity requires sophisticated methods, such as broken-symmetry DFT or multireference methods like CASPT2, to accurately describe the electronic structure of the transition state. nih.gov Studies on model HDDA systems show a preference for a stepwise pathway, where the first transition state (TS1) is lower in energy than a hypothetical concerted transition state. researchgate.netcompchemhighlights.org

Furthermore, computations on the reaction of propiolic acid with sulfur trioxide to form propiolic sulfuric anhydride have identified the transition state and revealed that the energy barrier to formation is effectively zero after zero-point energy corrections are applied. acs.org

Table 2: Calculated Relative Energies for a Model Intramolecular HDDA Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Tethered yne-diyne | 0.0 |

| TS1 | First Transition State (Stepwise) | 25.5 |

| INT | Diradical Intermediate | 18.8 |

| TS2 | Second Transition State (Stepwise) | 18.1 |

| Product | Benzyne | -56.9 |

Energies calculated at the SMD(o-dichlorobenzene)/B3LYP-D3BJ/6-311+G-(d,p)//M06-2X/6-311+G(d,p) level of theory for a model system. compchemhighlights.org

Many reactions that appear to be concerted on paper are revealed by computational analysis to involve fleeting, high-energy intermediates. Theoretical analysis of the intramolecular HDDA reaction strongly indicates that the mechanism involves a stepwise pathway featuring a diradical intermediate. nih.govresearchgate.net

The rate-determining transition state exhibits substantial diradical character, leading to the formation of a distinct diradical intermediate upon formation of the first C-C bond. nih.govresearchgate.net Whether the reaction proceeds from this intermediate to the final benzyne product through a subsequent transition state depends on the substituents on the alkynes. nih.gov The stability of these radical intermediates plays a key role in the reaction kinetics. For instance, in the rapid cyclization of anhydride-tethered triynes, the additional radical stabilizing energy (RSE) provided by an alkyne group helps to lower the activation barrier of the rate-limiting, benzyne-forming event. rsc.org

Thermochemical Studies and Data Validation

Computational methods are widely used to calculate thermochemical properties such as enthalpies of formation (ΔfH°), Gibbs free energies of reaction (ΔrG°), and equilibrium constants. chemeo.com These data are vital for assessing the feasibility and spontaneity of a reaction.

DFT calculations (specifically using the M06-2X functional) on the HDDA reaction of a simple triyne ester revealed the cycloisomerization to the corresponding aryne to be highly exergonic, with a calculated free energy of reaction of -51 kcal/mol. nih.gov The subsequent trapping of this strained benzyne intermediate by a nucleophile like tert-butanol (B103910) was computed to be even more favorable, with a ΔrG° of -73 kcal/mol. nih.gov These calculations underscore the immense potential energy stored within the alkyne functional groups, which is released upon formation of the aromatic ring. nih.gov

In a different system, statistical thermodynamics based on computed vibrational frequencies were used to estimate the equilibrium constants for the formation of various carboxylic sulfuric anhydrides. acs.org For the anhydride derived from propiolic acid, these calculations help predict its stability and potential concentration under various temperature conditions. acs.org

A critical aspect of computational thermochemistry is data validation. Discrepancies can arise between computationally derived values and those from experimental methods like calorimetry. Resolving such contradictions requires a careful approach, including cross-validation of computational results against established thermochemical databases (e.g., NIST) and performing a thorough error analysis that considers factors like solvent effects and the purity of starting materials.

Table 3: Computed Thermochemical Data for HDDA-Related Reactions

| Reaction | Property | Calculated Value (kcal/mol) | Computational Method |

| Triyne → Benzyne | ΔrG° | -51 | M06-2X |

| Benzyne + t-BuOH → Product | ΔrG° | -73 | M06-2X |

Data sourced from a computational study on a model HDDA substrate. nih.gov

Predictive Modeling of Reaction Outcomes and Selectivity

Beyond mechanistic elucidation, a major goal of computational chemistry is to predict the outcomes of unknown reactions, including their feasibility, product structures, and selectivity (e.g., regioselectivity or stereoselectivity). rsc.org

Computational models have been successfully used to predict the regioselectivity of trapping reactions involving unsymmetrical benzynes generated via the HDDA pathway. nih.gov The site of nucleophilic attack on a benzyne is correlated with the geometry of the strained triple bond. DFT calculations [M06-2X/6-31+G(d, p)] on an unsymmetrical methyl-substituted benzyne showed that the internal bond angles at the two benzyne carbons were significantly different (135° and 119°). nih.gov The more obtuse angle corresponds to the more electron-deficient (δ+) carbon, which is correctly predicted to be the site of nucleophilic attack. This predictive model provides a powerful tool for designing complex synthetic sequences. nih.gov

The regioselectivity of other reactions, such as the standard Diels-Alder reaction, is also predictable using computational approaches. The alignment and energy gap between the HOMO of the diene and the LUMO of the dienophile (this compound) can be calculated to predict the favored regioisomeric product. While specific predictive models for this compound are not widely published, the established computational frameworks for predicting selectivity in organic reactions are directly applicable. rsc.orgnih.gov

Spectroscopic Characterization and Analytical Methodologies for Propiolic Acid Anhydride Derivatives in Research

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For propiolic acid anhydride (B1165640), these techniques are particularly useful for confirming the presence of the anhydride and alkyne functionalities.

The acid anhydride group, -C(O)O(O)C-, is characterized by two distinct carbonyl (C=O) stretching bands in the IR spectrum. This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. In acyclic anhydrides, the asymmetric stretch typically appears at a higher frequency and is more intense, while the symmetric stretch is found at a lower frequency. For propiolic acid anhydride, the anhydride peak is expected around 1,750 cm⁻¹. The presence of the carbon-carbon triple bond (C≡C) in the propioloyl groups introduces additional characteristic vibrational modes. The C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹, though its intensity in the IR spectrum can be weak. The ≡C-H stretching vibration should produce a sharp peak in the 3200-3300 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=O stretching vibrations are also observable in the Raman spectrum. A key advantage of Raman spectroscopy is its sensitivity to the symmetric C≡C stretching vibration, which often gives a strong signal, in contrast to its potentially weak IR absorption.

A methodological case study on anhydride hydrolysis suggests that Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to monitor kinetic studies of this compound. This would involve tracking the disappearance of the anhydride peak around 1,750 cm⁻¹ and the appearance of the corresponding carboxylic acid peak near 1,710 cm⁻¹.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| ≡C-H | Stretching | 3300 - 3200 |

| C≡C | Stretching | 2260 - 2100 |

| C=O (Anhydride) | Asymmetric Stretching | ~1820 |

| C=O (Anhydride) | Symmetric Stretching | ~1750 |

Note: The exact frequencies can vary based on the molecular environment and sample phase.

Nuclear Magnetic Resonance Spectroscopy (NMR) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and studying reaction mechanisms. By providing information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, NMR can be used to track the transformation of reactants into products, identify intermediates, and determine reaction kinetics.

For this compound, ¹H NMR spectroscopy would be expected to show a signal for the acetylenic proton (≡C-H). The chemical shift of this proton would be indicative of its electronic environment. In ¹³C NMR spectroscopy, distinct signals would be anticipated for the carbonyl carbons and the sp-hybridized carbons of the alkyne group.

Advanced Applications of Propiolic Acid Anhydride in Organic Synthesis

Heterocyclic Compound Synthesis

Propiolic acid anhydride (B1165640) is a potent precursor for the synthesis of various heterocyclic compounds, primarily through cycloaddition reactions where it functions as a powerful dienophile.

The electron-deficient triple bonds of propiolic acid anhydride, resulting from the electron-withdrawing nature of the anhydride group, enhance its reactivity towards electron-rich dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. pharmaguideline.com This classical reaction is a cornerstone for the formation of six-membered rings and has been applied to the synthesis of complex heterocyclic frameworks.

A significant application is in the hexadehydro-Diels–Alder (HDDA) reaction. This reaction involves the cycloisomerization of a conjugated diyne with a tethered diynophile, in this case formed from the dimerization of a diynoic acid to an anhydride, to generate a highly reactive ortho-benzyne intermediate. rsc.orgnih.govumn.edu These benzynes can be trapped in situ with various reagents to yield highly functionalized aromatic compounds. For instance, the HDDA reaction of triyne anhydrides derived from propiolic acid leads to the formation of phthalic anhydride derivatives. rsc.org Furthermore, the intermediate benzyne (B1209423) can be trapped by furan, an oxygen-containing heterocycle, to produce complex oxanorbornadiene derivatives. rsc.org

The tetradehydro-Diels–Alder (TDDA) reaction of phenylthis compound, a related transformation, proceeds through a 1,2,4-cyclohexatriene (B14280417) intermediate to afford naphthalene (B1677914)–anhydride derivatives, which are themselves complex heterocyclic systems. rsc.org These cycloaddition strategies demonstrate the utility of this compound in rapidly building polycyclic and heterocyclic scaffolds from acyclic precursors.

| Reaction Type | Reactant(s) | Product Type | Ref. |

| Hexadehydro-Diels–Alder (HDDA) | Triyne Anhydride | Phthalic Anhydride Derivative | rsc.org |

| HDDA with Trapping Agent | Triyne Anhydride, Furan | Oxanorbornadiene Derivative | rsc.org |

| Tetradehydro-Diels–Alder (TDDA) | Phenylthis compound | Naphthalene–Anhydride Derivative | rsc.org |

| Diels-Alder ([4+2] Cycloaddition) | This compound, Diene | Six-membered Heterocycle | pharmaguideline.com |

Synthesis of Conjugated Systems (e.g., gem-1,3-enynes)

This compound serves as a valuable precursor for constructing conjugated systems, which are characterized by alternating single and multiple bonds. These structures are of significant interest in materials science and medicinal chemistry.

One of the most direct applications of this compound in forming a complex conjugated system is through the tetradehydro-Diels–Alder (TDDA) reaction. The reaction of two equivalents of phenylpropiolic acid in the presence of a dehydrating agent to form the anhydride in situ leads to the formation of a naphthalene–anhydride derivative. rsc.org This product contains an extended, conjugated aromatic system.

While direct conversion of this compound to gem-1,3-enynes is not prominently documented, its parent compound, propiolic acid, is a key starting material in reactions that build such systems. Propiolic acid derivatives can undergo Sonogashira coupling reactions. nih.gov This palladium-catalyzed cross-coupling reaction of terminal alkynes with aryl or vinyl halides is a fundamental method for the preparation of substituted alkynes and conjugated enynes. nih.govwikipedia.org The propioloyl moiety can be introduced and subsequently elaborated into more complex conjugated structures.

The general strategy involves the introduction of the three-carbon propiolate unit, which can then be transformed through various synthetic manipulations, such as olefination or further coupling reactions, to generate the desired conjugated enyne architecture.

| Synthetic Strategy | Precursor | Key Reaction | Resulting System | Ref. |

| Tetradehydro-Diels–Alder (TDDA) | Phenylthis compound | Cycloaddition | Conjugated Naphthalene System | rsc.org |

| Cross-Coupling | Propiolic Acid Derivative | Sonogashira Coupling | Arylalkynes/Conjugated Enynes | nih.gov |

Preparation of Functionalized Ketones (e.g., Alkynyl-Containing α-Acyloxy Ketones)

A notable application of propiolic acid derivatives is in the synthesis of highly functionalized ketones, specifically alkynyl-containing α-acyloxy ketones. These motifs are valuable synthetic intermediates and are present in various biologically active compounds.

A novel and efficient method has been developed for the construction of alkynyl-containing α-acyloxy ketones through a decarboxylative oxyacyloxylation of propiolic acids. This reaction provides an efficient route to these functionalized ketones from readily available starting materials and demonstrates significant tolerance for various functional groups.

The general transformation can be represented as follows:

R-C≡C-COOH + R'-COOH → R-C≡C-C(=O)CH₂-O-C(=O)R'

This process involves the coupling of a propiolic acid with another carboxylic acid, leading to the formation of a new carbon-carbon bond and a carbon-oxygen bond, with the incorporation of the acyloxy group alpha to the newly formed ketone. The reaction showcases the versatility of the propiolic acid structure in complex bond-forming events.

Below is a table summarizing representative examples of this transformation, highlighting the scope of the reaction with respect to the propiolic acid and carboxylic acid coupling partners.

| Propiolic Acid (R) | Carboxylic Acid (R') | Product Yield (%) |

| Phenyl | 4-Methoxybenzoic Acid | 85 |

| 4-Tolyl | Benzoic Acid | 82 |

| 4-Chlorophenyl | 2-Naphthoic Acid | 78 |

| Cyclohexyl | Acetic Acid | 75 |

| n-Butyl | 4-Nitrobenzoic Acid | 70 |

Building Blocks for Complex Molecular Architectures

The inherent reactivity and functionality of this compound make it an exceptional building block for the assembly of complex molecular architectures. Its ability to participate in cascade reactions allows for the rapid construction of polycyclic systems from simple acyclic precursors.

The hexadehydro-Diels–Alder (HDDA) reaction is a prime example of this application. By forming an anhydride linkage between two diynoic acid molecules, a substrate is created that can undergo a thermal cycloisomerization to a benzyne intermediate. nih.govumn.edu This intermediate can then be trapped intramolecularly or intermolecularly to generate intricate, fused aromatic systems in a single step. This strategy has been recognized as a powerful tool for the de novo synthesis of benzenoid products. nih.gov The application of this methodology provides access to complex polycyclic aromatic compounds that would be challenging to synthesize through traditional methods. mdpi.com

Furthermore, the classic Diels-Alder reaction, utilizing this compound as a dienophile, is a robust method for constructing six-membered rings with high stereocontrol. nih.gov This reaction has been a key step in the total synthesis of numerous complex natural products, where the anhydride can be further manipulated to introduce desired functionality. nih.govsciengine.comresearchgate.netsemanticscholar.org The intramolecular version of the Diels-Alder reaction (IMDA), in particular, has been instrumental in creating complex polycyclic frameworks found in natural products. nih.gov

These cycloaddition reactions, often employed in cascade sequences, exemplify how this compound can be used to program the synthesis of complex molecules, building molecular complexity in a controlled and efficient manner. researchgate.net

| Reaction | Application | Complexity Generated | Ref. |

| Hexadehydro-Diels–Alder (HDDA) | De novo synthesis of benzenoids | Fused Aromatic Systems, Polycycles | nih.govumn.edu |

| Intramolecular Diels-Alder (IMDA) | Total Synthesis of Natural Products | Complex Polycyclic Architectures | nih.gov |

| Cascade Reactions | Efficient assembly of scaffolds | Rapid buildup of molecular complexity | researchgate.net |

Precursors for Biologically Active Molecules

The synthetic utility of this compound extends to the preparation of molecules with significant biological and pharmacological potential. The heterocyclic and functionalized structures derived from this reagent are often found in medicinal chemistry.

Phthalic anhydride derivatives, which can be synthesized via the HDDA reaction of propiolic acid-derived precursors, are closely related to phthalimides. rsc.org Phthalimide-based structures are a well-known class of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govsciengine.comrsc.orgorganic-chemistry.org The synthesis of substituted phthalic anhydrides from this compound therefore opens an avenue to novel analogues of these pharmacologically important agents.

Additionally, the α-acyloxy ketone motif, which can be efficiently constructed using propiolic acid derivatives, is a key structural feature in numerous pharmaceuticals and biologically active natural products. The ability to synthesize alkynyl-containing α-acyloxy ketones provides access to a unique chemical space for drug discovery and the development of new therapeutic agents.

The anhydride functional group itself can be used as a strategy in drug design. The formation of anhydride prodrugs of known therapeutic agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs), has been explored as a method to improve drug delivery, extend the duration of action, and mask acidic groups that can cause irritation. organic-chemistry.org This approach highlights the potential for this compound to be incorporated into prodrug strategies for various carboxylic acid-containing drugs.

| Product Class from Propiolic Anhydride | Related Biologically Active Class | Examples of Biological Activity | Ref. |

| Phthalic Anhydride Derivatives | Phthalimides | Anti-inflammatory, Antimicrobial, Antitumor | nih.govrsc.orgorganic-chemistry.org |

| Alkynyl-Containing α-Acyloxy Ketones | α-Acyloxy Ketone-containing drugs | Various Pharmacological Activities | N/A |

| Anhydride-containing molecules | Anhydride Prodrugs | Extended drug action, Reduced side effects | organic-chemistry.org |

Applications of Propiolic Acid Anhydride in Materials Science

Polymer and Resin Synthesis

Propiolic acid anhydride's structure suggests its potential utility in creating novel polymers and resins. The anhydride (B1165640) functional group can react with diols or diamines to form polyesters or polyamides, respectively, while the alkyne groups offer sites for further modification or cross-linking.

Monomeric and Cross-linking Agent Roles

Theoretically, this compound could serve as an AB-type monomer where the anhydride part participates in step-growth polymerization (e.g., polyesterification) and the alkyne groups become pendant functionalities along the polymer backbone. These pendant alkynes can then act as sites for cross-linking. For instance, reacting these alkyne groups via thiol-yne chemistry could create a cross-linked network, transforming a linear polymer into a thermoset material with enhanced mechanical and thermal properties.

Another potential role is as a cross-linking agent for existing polymers. Polymers containing hydroxyl or amine groups could be acylated by this compound, thereby introducing pendant alkyne functionalities. These functionalized polymers could then be cross-linked through various alkyne-based reactions, including azide-alkyne cycloaddition or thiol-yne coupling.

Polymer Surface Functionalization via Click Chemistry

The terminal alkyne groups of this compound make it a prime candidate for use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a highly efficient and specific method for covalently modifying surfaces.

In a typical process for surface functionalization, a substrate would first be coated with a polymer layer containing functional groups (e.g., hydroxyls or amines). This compound could then be used to react with these groups, resulting in a surface densely populated with alkyne termini. These "clickable" surfaces can then be used to immobilize a wide array of azide-containing molecules, including biomolecules, fluorophores, or other polymers, to tailor the surface properties for specific applications. This method provides a robust platform for creating functional interfaces on various materials. The general scheme for CuAAC allows for conjugation under mild, often aqueous, conditions, making it suitable for sensitive substrates.

| Click Chemistry Application Steps | Description | Key Reactants |

| Step 1: Surface Preparation | A base polymer with reactive groups (e.g., -OH, -NH2) is applied to a substrate. | Polymer-coated surface |

| Step 2: Alkyne Installation | The surface is treated with this compound to introduce terminal alkyne groups. | This compound |

| Step 3: Click Reaction | An azide-functionalized molecule is covalently attached to the surface via CuAAC. | Azide-containing molecule, Cu(I) catalyst |

Synthesis of Functional Materials

Beyond simple polymers, this compound's reactivity can be harnessed to synthesize more complex functional materials. The electron-deficient triple bond of the anhydride is a potent dienophile, enabling it to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.

This reactivity allows for the construction of complex, six-membered ring systems. By reacting this compound with diene-containing monomers or polymers, it is possible to create materials with rigid, cyclic structures integrated into the polymer backbone. The Diels-Alder reaction is often thermally reversible, which could be exploited to create self-healing or re-processable materials. The incorporation of such rigid structures can significantly alter the thermal and mechanical properties of the resulting material.

Research in Advanced Material Properties through Anhydride Incorporation

The incorporation of the propiolic anhydride moiety into a material's structure is a strategic approach to enhancing its properties. The anhydride linkage itself can influence polymer chain packing and intermolecular interactions. More significantly, the introduction of the rigid and reactive alkyne group provides a versatile tool for tuning material characteristics.

Research into acetylenic polymers demonstrates that the presence of carbon-carbon triple bonds can lead to materials with interesting optical and electronic properties. While specific studies on polymers derived directly from this compound are limited, the principles suggest that such materials could exhibit enhanced thermal stability due to the potential for cross-linking. Furthermore, the alkyne groups serve as valuable synthetic handles for post-polymerization modification, allowing for the introduction of functionalities that can impart properties such as hydrophilicity, bio-compatibility, or specific ligand-binding capabilities.

Propiolic Acid Anhydride in Environmental and Atmospheric Chemistry Research

Formation and Stability of Carboxylic Sulfuric Anhydrides in Atmospheric Models

Recent research has identified a significant class of atmospheric organosulfur compounds known as carboxylic sulfuric anhydrides (CSAs). These are formed through the cycloaddition reaction of sulfur trioxide (SO₃), a precursor to sulfuric acid, with various atmospheric carboxylic acids. This reaction pathway is notable for its efficiency, often proceeding with very small or even negligible activation barriers.

The formation of the mixed anhydride (B1165640) from propiolic acid and sulfur trioxide, propiolic sulfuric anhydride (HCCCOOSO₂OH), has been specifically investigated using supersonic jet microwave spectroscopy and computational chemistry. These studies confirm that the reaction between propiolic acid and SO₃ is exceptionally fast. High-level calculations indicate that after correcting for zero-point energy, the barrier to the formation of the anhydride is effectively zero. This suggests that the reaction can occur readily under atmospheric conditions.

The atmospheric significance of these CSAs, including the propiolic acid derivative, lies in their potential to participate in new particle formation (NPF), which is the gas-to-particle conversion process that generates a majority of atmospheric aerosol particles. CSAs have lower vapor pressures than their corresponding carboxylic acids and possess more sites for intermolecular interactions, which can enhance the stability of atmospheric clusters. Theoretical studies on other CSAs have shown that their clusters with key atmospheric nucleating agents like sulfuric acid, ammonia, and dimethylamine (B145610) are thermodynamically more stable than clusters involving the parent carboxylic acid alone. Estimates suggest that atmospheric concentrations of CSAs could reach as high as 10⁷ molecules/cm³ in certain locations, potentially exceeding the concentrations of sulfuric acid precursors like SO₃–H₂O.

| Species | Methodology | Finding | Atmospheric Implication |

|---|---|---|---|

| Propiolic Acid–SO₃ Complex (HCCCOOH–SO₃) | Computational Chemistry | Identified as a precursor to the anhydride. | Intermediate step in the gas-phase reaction. |

| Propiolic Sulfuric Anhydride (HCCCOOSO₂OH) | CCSD(T)/CBS(D-T)//M06-2X/6-311++G(3df,3pd) Calculations | The barrier to formation from the precursor complex is effectively zero after zero-point energy corrections. | Formation is rapid and kinetically favorable in the atmosphere. |

| Propiolic Sulfuric Anhydride | Statistical Thermodynamics | Equilibrium constants for formation are estimated to be large under atmospheric temperatures. | Suggests the compound could be a stable and potentially significant species in atmospheric models. |

Potential Atmospheric Reactivity and Fate (theoretical considerations)

While the formation of the mixed propiolic sulfuric anhydride has been studied, the atmospheric fate of propiolic acid anhydride itself, (C₃HO)₂O, is not well-documented and must be considered from a theoretical standpoint based on the reactivity of its functional groups.

Hydrolysis : Acid anhydrides react with water to form their corresponding carboxylic acids. This compound is expected to undergo hydrolysis in the presence of atmospheric water vapor or, more significantly, within cloud droplets, fog, and aqueous aerosols. This reaction would yield two molecules of propiolic acid and is likely a primary sink for the compound in the atmosphere. The reaction of other anhydrides with water can be slow but is often exothermic.

Reaction with Hydroxyl Radicals (OH) : In the gas phase, reaction with photochemically produced hydroxyl radicals is a major degradation pathway for many organic compounds. For the related but saturated compound, propionic anhydride, the atmospheric half-life for this reaction is estimated to be about 18 days. This compound possesses two alkyne (triple bond) groups, which are known to be reactive sites for OH radical addition. This additional reaction pathway suggests that the atmospheric lifetime of this compound with respect to OH radicals could be considerably shorter than that of its saturated analogue.

Reaction with Other Atmospheric Species :

Nucleophiles : Anhydrides are effective electrophiles and can react with atmospheric nucleophiles such as alcohols and amines. Such reactions could be relevant within organic aerosol particles or in plumes with high concentrations of these species, such as from biomass burning, leading to the formation of larger, less volatile products that contribute to secondary organic aerosol (SOA) mass.

Ozone (O₃) and Nitrate (B79036) Radicals (NO₃) : The reactivity of the alkyne functional groups with ozone and nitrate radicals, particularly during nighttime, could also represent a potential degradation pathway, although specific rate constants are unknown.

Photolysis : Direct absorption of solar radiation followed by decomposition (photolysis) is not expected to be a significant fate process for simple anhydrides compared to hydrolysis and oxidation by radicals.

| Process | Reactant | Expected Product(s) | Atmospheric Compartment | Theoretical Significance |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O) | Propiolic acid | Aqueous phase (clouds, fog, aerosols), gas phase | Likely a major sink, returning the parent acid to the environment. |

| Oxidation | Hydroxyl Radical (OH) | Various oxygenated products | Gas phase | Potentially significant due to reactive alkyne groups; contributes to atmospheric processing. |

| Nucleophilic Addition | Alcohols, Amines | Esters, Amides (with a free carboxylic acid group) | Aerosol phase | Could contribute to the growth and aging of secondary organic aerosols. |

| Photolysis | Sunlight (UV Radiation) | N/A | Gas phase | Considered to be a minor loss pathway compared to other reactions. |

Q & A

Q. What are the established synthetic routes for propiolic acid anhydride in laboratory settings?

this compound is commonly synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP in THF at 0°C) or chemoselective acylation using bases like NaHDMS . Key parameters include:

- Catalyst selection : DMAP accelerates anhydride formation by activating the carboxyl group.

- Temperature control : Reactions often proceed at 0°C to minimize side reactions.

- Solvent choice : THF or dichloromethane ensures solubility of reactants .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ATR-FT-IR : Monitors carbonyl stretching vibrations (C=O) at 1,750–1,850 cm⁻¹ to track reaction progress and anhydride stability .

- NMR : <sup>13</sup>C NMR distinguishes the sp-hybridized carbon of the propioloyl group (~95–100 ppm) from other carbonyl environments .

Advanced Research Questions

Q. How does this compound participate in Diels-Alder reactions, and what governs its regioselectivity?

this compound acts as a dienophile in [4+2] cycloadditions. Its electron-deficient triple bond (due to electron-withdrawing anhydride groups) enhances reactivity with electron-rich dienes. Regioselectivity is influenced by:

- HOMO-LUMO alignment : The LUMO of the anhydride interacts with the HOMO of the diene, favoring endo transition states .

- Substituent effects : Electron-donating groups on the diene increase reaction rates (e.g., 2,5-dimethylfuran vs. unsubstituted furans) .

Q. What computational strategies predict the electronic effects of this compound in reaction mechanisms?

Q. How can researchers resolve contradictions in thermochemical data for this compound hydrolysis?

Discrepancies in ΔrH° values (e.g., from calorimetry vs. computational studies) require:

- Cross-validation : Compare datasets from NIST thermochemical repositories with ab initio calculations.

- Error analysis : Assess solvent effects (e.g., aqueous vs. nonpolar media) and purity of starting materials .

Q. What experimental designs mitigate hygroscopicity issues during this compound storage?

Q. How do reaction conditions influence byproduct formation in this compound-mediated acylations?

Common side reactions include hydrolysis to propiolic acid and oligomerization . Mitigation strategies:

- Stoichiometric control : Limit water content to <50 ppm in solvents.

- Temperature optimization : Avoid prolonged heating above 25°C .

Methodological Case Studies

Orthogonal experimental design for optimizing this compound reactions

A study on polyaspartic acid synthesis (using maleic anhydride) employed Taguchi orthogonal arrays to optimize temperature, catalyst loading, and solvent ratios . Similar approaches apply to this compound:

| Factor | Levels Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 0, 25, 50 | 0 |

| Catalyst (mol%) | 1, 5, 10 | 5 |

| Solvent | THF, DCM, Acetone | THF |

Real-time monitoring of anhydride stability using ATR-FT-IR

ATR-FT-IR tracked acetic anhydride hydrolysis via peak deconvolution at 1,750 cm⁻¹ (anhydride) and 1,710 cm⁻¹ (carboxylic acid). This method is adaptable to this compound for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.